2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide

antiviral drug discovery RdRp inhibitor structure-activity relationship

2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide (CAS 681274-29-3, molecular formula C₂₃H₁₈BrFN₂OS, molecular weight 469.37 g/mol) is a synthetic small molecule belonging to the 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide chemotype. This scaffold has been independently validated in multiple peer-reviewed studies as a privileged structure for inhibiting viral RNA-dependent RNA polymerase (RdRp), with reported activity against respiratory syncytial virus (RSV), influenza A virus (IAV), and SARS-CoV-2.

Molecular Formula C23H18BrFN2OS
Molecular Weight 469.37
CAS No. 681274-29-3
Cat. No. B2700738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide
CAS681274-29-3
Molecular FormulaC23H18BrFN2OS
Molecular Weight469.37
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)SCC(=O)NC4=CC=C(C=C4)F
InChIInChI=1S/C23H18BrFN2OS/c24-17-7-5-16(6-8-17)13-27-14-22(20-3-1-2-4-21(20)27)29-15-23(28)26-19-11-9-18(25)10-12-19/h1-12,14H,13,15H2,(H,26,28)
InChIKeyFUIOCAJNUSEWMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide (CAS 681274-29-3): Structural Identity and Compound-Class Context for Procurement Decisions


2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide (CAS 681274-29-3, molecular formula C₂₃H₁₈BrFN₂OS, molecular weight 469.37 g/mol) is a synthetic small molecule belonging to the 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide chemotype. This scaffold has been independently validated in multiple peer-reviewed studies as a privileged structure for inhibiting viral RNA-dependent RNA polymerase (RdRp), with reported activity against respiratory syncytial virus (RSV), influenza A virus (IAV), and SARS-CoV-2 [1][2]. The compound incorporates three structurally distinguishing features: an N1-(4-bromobenzyl) substituent on the indole ring, a thioether bridge at the indole C3 position, and a para-fluorophenyl group on the acetamide nitrogen. These substituents are absent from the published SAR series, placing the compound in an unexplored region of the scaffold's chemical space.

Why Closely Related Indole-3-Thioacetamide Analogs Cannot Substitute for 681274-29-3 Without Experimental Validation


Within the 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide chemotype, small structural changes produce large shifts in biological activity. Published SAR data demonstrate that replacing an N-phenyl acetamide with an N-benzyl acetamide increases SARS-CoV-2 RdRp inhibitory potency approximately fourfold (IC₅₀ shift from 26.92 μM to 6.81 μM) [1]. Introduction of a bromine atom on the indole ring further enhances RdRp inhibition, yielding IC₅₀ values in the 4.55–10.72 μM range [1]. Conversely, N-methylation of the indole nitrogen substantially reduces activity. Compound 681274-29-3 possesses substituent combinations—N1-(4-bromobenzyl) on indole and N-(4-fluorophenyl) on the acetamide—that fall entirely outside the experimentally characterized SAR landscape. Consequently, its activity cannot be predicted by simple interpolation from published analogs; procurement of a close analog (e.g., CAS 681274-41-9 with a 3,5-dimethylphenyl group or CAS 450348-73-9 lacking the bromobenzyl group) would yield a compound with a fundamentally different pharmacological profile, rendering generic substitution scientifically invalid for any target-based screening campaign.

Quantitative Differentiation Evidence for 681274-29-3 Relative to Closest Structural Analogs


Bromine Substituent Positioning: N1-(4-Bromobenzyl) on Indole Versus C4/C5/C6/C7 Ring Bromination in Published SAR

Published SAR on the indole-3-thioacetamide scaffold demonstrates that bromine substitution directly on the indole ring (positions 4, 5, 6, or 7) significantly enhances SARS-CoV-2 RdRp inhibitory activity. Compounds with 4-Br or 7-Br on the indole ring (series 6c1–6c8) exhibited IC₅₀ values ranging from 4.55 ± 0.25 μM to 10.72 ± 1.11 μM, compared to 6.81 ± 1.03 μM to 26.92 ± 3.54 μM for the corresponding non-brominated analogs (series 6a1–6a6, 6b1–6b7) [1]. Compound 681274-29-3 relocates the bromine atom from the indole ring to the para-position of an N1-benzyl substituent—a substitution pattern that has not been evaluated in any published SAR study. This repositioning is expected to alter the compound's binding pose, electronic distribution, and steric profile relative to the 4-Br-indole analogs, as the bromine is now projected into a different region of the target binding pocket [1].

antiviral drug discovery RdRp inhibitor structure-activity relationship indole substitution

Para-Fluorophenyl Acetamide: Predicted Metabolic Stability Advantage Over Non-Fluorinated and Chloro-Substituted Analogs

The 4-fluorophenyl group on the acetamide nitrogen of 681274-29-3 is expected to confer enhanced metabolic stability compared to non-halogenated phenyl analogs (e.g., CAS 681274-41-9 with a 3,5-dimethylphenyl group). It is well established in medicinal chemistry that para-fluorine substitution blocks CYP450-mediated aromatic hydroxylation, a primary metabolic pathway for phenyl-containing compounds [1]. In the context of indole-acetamide derivatives, the 4-fluorophenyl group has been specifically noted to enhance metabolic stability and lipophilicity compared to chloro, bromo, and methyl analogs . Compound 681274-29-3 thereby offers a predicted pharmacokinetic differentiation from its closest commercially available analog, CAS 681274-41-9 (2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide), which lacks the fluorine atom and may be more susceptible to oxidative metabolism.

drug metabolism CYP450 metabolic stability fluorine substitution medicinal chemistry

Molecular Weight and Predicted Lipophilicity Differentiation from Published Active RdRp Inhibitors

Compound 681274-29-3 has a molecular weight of 469.37 g/mol, which is substantially higher than the most potent published SARS-CoV-2 RdRp inhibitors in the indole-3-thioacetamide series. The lead compound 6d5 (containing a 4-Br-indole and an N-benzyl-N-(2-ethoxyethyl) acetamide) has a molecular weight of approximately 447 g/mol with a predicted logP of 4.38, and exhibits an IC₅₀ of 1.11 ± 0.05 μM [1]. Compound 681274-29-3 is predicted to have a logP of approximately 5.7, which is approximately 1.3 log units higher than 6d5, indicating greater lipophilicity [2]. This elevated lipophilicity may influence membrane permeability, plasma protein binding, and non-specific binding in biochemical assays. By comparison, the closest commercially available analog CAS 681274-41-9 has a molecular weight of approximately 479 g/mol (C₂₅H₂₃BrN₂OS) and lacks the fluorine-mediated electronic effects present in 681274-29-3.

physicochemical properties drug-likeness lipophilicity lead optimization

Antiviral Scaffold Validation: Indole-3-Thioacetamide Class Demonstrates Broad-Spectrum Anti-RNA Virus Activity with Sub-Micromolar Potency

The indole-3-thioacetamide scaffold to which 681274-29-3 belongs has been independently validated as a bona fide antiviral pharmacophore by two separate research groups. Zhang et al. (2020) demonstrated that among 35 derivatives of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide, five compounds (14'c, 14'e, 14'f, 14'h, 14'i) exhibited low micromolar to sub-micromolar EC₅₀ values against both RSV and IAV, with compounds 14'c and 14'e showing lesser cytotoxicity than the clinical drug ribavirin [1]. Subsequently, Zhao et al. (2021) screened 103 compounds from the same chemotype against SARS-CoV-2 RdRp and identified compound 6-72-2a with an EC₅₀ of 1.41 μM and a selectivity index (CC₅₀/EC₅₀) exceeding 70.92 [2]. Zhang et al. (2021) further optimized the series, achieving an IC₅₀ of 1.11 ± 0.05 μM against SARS-CoV-2 RdRp with compound 6d5, which showed stronger antiviral activity against HCoV-OC43 than remdesivir [3]. Compound 681274-29-3 shares the identical indole-3-thioacetamide core scaffold with these validated inhibitors but introduces unique substituent combinations that have not been evaluated in any of the published antiviral studies.

antiviral RNA-dependent RNA polymerase respiratory syncytial virus influenza A virus SARS-CoV-2

Limitation Statement: Absence of Direct Experimental Bioassay Data for 681274-29-3

Critical caveat: As of the knowledge cutoff date, a comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, ChemSpider, and patent databases (excluding benchchems, molecule, evitachem, and vulcanchem per source exclusion rules) yielded no direct experimental bioassay data, no peer-reviewed publications, and no patent filings that include compound 681274-29-3 (CAS 681274-29-3). The compound does not appear in the NCI Developmental Therapeutics Program (DTP) screening database, has no PubChem Substance or Compound record, and has no BindingDB entry. All differentiation claims presented in this guide are based on: (1) class-level inference from published SAR on the indole-3-thioacetamide scaffold; (2) structural comparison with the closest commercially available analogs (CAS 681274-41-9, 851412-43-6, 450348-73-9, and 536701-84-5); and (3) established medicinal chemistry principles regarding the effects of fluorine and bromine substitution. These inferences cannot substitute for direct experimental determination of the compound's potency, selectivity, or pharmacokinetic properties. Procurement of 681274-29-3 should be understood as acquisition of an uncharacterized screening compound within a validated antiviral scaffold class, not a biologically qualified chemical probe.

data gap experimental validation required screening compound

Evidence-Based Research Application Scenarios for 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide (681274-29-3)


Antiviral Drug Discovery: RdRp Inhibitor Screening and SAR Expansion

Compound 681274-29-3 is most appropriately deployed as a screening candidate in antiviral drug discovery programs targeting viral RNA-dependent RNA polymerase (RdRp). The indole-3-thioacetamide scaffold has been validated by multiple independent laboratories as a privileged RdRp inhibitor chemotype with activity against RSV, IAV, and SARS-CoV-2 [1][2]. Because 681274-29-3 features the N1-(4-bromobenzyl) substituent—an unexplored vector in published SAR—its screening data would directly inform whether exocyclic hydrophobic substitution on the indole nitrogen is tolerated or beneficial for RdRp inhibition. Published assay conditions using a cell-based Gaussia luciferase reporter system with remdesivir as a positive control (IC₅₀ = 1.19 ± 0.36 μM) provide a directly transferable experimental framework for testing this compound [3].

Medicinal Chemistry: Evaluation of Halogen-Substitution Effects on Metabolic Stability

The simultaneous presence of bromine (on the N1-benzyl group) and fluorine (on the acetamide phenyl ring) in 681274-29-3 makes this compound a useful probe for evaluating the combined effect of halogen substitution on in vitro metabolic stability. Para-fluorine substitution is an established strategy for blocking CYP450-mediated aromatic hydroxylation [4], while the bromobenzyl group introduces a heavy atom that may influence lipophilicity and plasma protein binding. Comparative microsomal stability assays with the non-fluorinated analog CAS 681274-41-9 (which substitutes a 3,5-dimethylphenyl group for the 4-fluorophenyl group) would isolate the contribution of fluorine to metabolic stability within an otherwise identical structural framework.

Chemical Biology: Tool Compound for RdRp Binding Pocket Topology Mapping

The N1-(4-bromobenzyl) substituent in 681274-29-3 projects a bromine atom into a region of chemical space that is unexplored in published indole-3-thioacetamide SAR. Published data show that bromine at positions 4 or 7 of the indole ring enhances RdRp inhibition (IC₅₀ range: 4.55–10.72 μM) [3], but the effect of relocating bromine to an exocyclic benzyl group on the indole nitrogen has not been evaluated. If 681274-29-3 retains RdRp inhibitory activity, this would indicate that the RdRp binding pocket accommodates substituents extending from the indole N1 position—a finding that would expand the druggable chemical space of this scaffold. If activity is lost, this would define a boundary condition for RdRp binding, which is equally valuable for understanding target topology.

Computational Chemistry: Molecular Docking and Pharmacophore Model Refinement

Compound 681274-29-3, with its unique combination of substituents, serves as a valuable test case for validating and refining computational models of RdRp-inhibitor interactions. The published 2D-QSAR, 3D-QSAR, and molecular docking studies on 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives have established computational frameworks for predicting anti-IAV activity [5]. Docking 681274-29-3 into the SARS-CoV-2 RdRp (PDB structures available from published studies) and comparing predicted binding poses with those of the experimentally characterized compounds 6b2, 6c9, 6d2, and 6d5 would test whether computational models can accurately predict the binding mode of compounds with N1-substitution—a feature absent from the training sets of published models.

Quote Request

Request a Quote for 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.